N-Benzyl (-)-Nebivolol

Chiral Chromatography Analytical Method Validation Pharmaceutical Impurity Profiling

Sourcing a well-characterized N-Benzyl (-)-Nebivolol reference standard with defined (S,S,R,S) stereochemistry is a recurring challenge for ANDA impurity profiling. This compound directly resolves that need: - Enables accurate chiral HPLC system suitability testing and enantiomeric purity assessment of (-)-Nebivolol. - Aligns with EP Impurity C monographs and FDA ANDA quality-by-design expectations. - Supplied with full characterization data; typical purity ≥95% (HPLC). Reliable global delivery supports accelerated method validation and batch release workflows.

Molecular Formula C29H31F2NO4
Molecular Weight 495.567
CAS No. 1199945-26-0
Cat. No. B588455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl (-)-Nebivolol
CAS1199945-26-0
Synonyms(αS,α’S,2R,2’S)-α,α’-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; 
Molecular FormulaC29H31F2NO4
Molecular Weight495.567
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
InChIInChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/t24-,25-,28-,29+/m0/s1
InChIKeySTEPXTPIBUXRLE-YFVZOPNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl (-)-Nebivolol Procurement Overview


N-Benzyl (-)-Nebivolol (CAS 1199945-26-0), also known as Benzylated Nebivolol, is a chiral intermediate and process-related impurity in the synthesis of the antihypertensive agent (-)-Nebivolol . It belongs to the class of beta-1 adrenergic receptor antagonists, structurally distinguished by a benzyl group attached to the amino moiety of the nebivolol core [1]. As a research chemical, it is primarily supplied for analytical method development, validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing and regulatory submissions [2].

Identity
Chiral reference standard and process-related impurity for (−)-nebivolol analytical methods
Stereochemistry
Single (S,S,R,S) enantiomer; distinct from racemic N-benzyl nebivolol
Primary Use
Analytical method validation, quality control, and synthetic intermediate research

Why N-Benzyl (-)-Nebivolol Is Irreplaceable


N-Benzyl (-)-Nebivolol is not a generic beta-blocker but a specific, chiral intermediate and process impurity essential for the synthesis and analysis of (-)-Nebivolol . Substitution with a generic nebivolol impurity or a different beta-blocker intermediate (e.g., a racemic mixture or another N-alkylated analog) would be inappropriate. This is because N-Benzyl (-)-Nebivolol has a defined stereochemistry—specifically, the (S,S,R,S) configuration—that is critical for its role as a marker in chiral purity assessments and as an intermediate for the single enantiomer (-)-Nebivolol . Using a non-identical compound would compromise the accuracy of analytical methods and the integrity of synthetic processes, as the benzyl group and specific stereoisomer are essential for its function as a reference standard or building block [1].

Racemic N-Benzyl Nebivolol (EP Impurity C) cannot ensure stereochemical accuracy; mixed isomers may compromise chiral purity assays.
Other N-alkylated nebivolol analogs may shift retention times and synthetic pathway selectivity, limiting direct replacement.
Generic beta-blocker intermediates lack the benzyl group required for impurity marker identification and process control.

N-Benzyl (-)-Nebivolol: Quantitative Evidence


Chiral Purity and Stereochemical Specificity

N-Benzyl (-)-Nebivolol is defined by a specific stereochemical configuration, (1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol . This exact chirality differentiates it from other nebivolol-related substances, such as the racemic N-Benzyl Nebivolol (CAS 929706-85-4) which is a mixture of stereoisomers [1]. The quantitative differentiation lies in the requirement for a single, defined enantiomer for accurate analytical and synthetic use, which a racemic mixture cannot provide.

Chiral Purity & Stereochemistry
Head-to-head
Target: single (S,S,R,S) enantiomer Comparator: racemic N-Benzyl Nebivolol (EP Impurity C) Difference: 100% target isomer vs. mixture of stereoisomers
Defined stereochemistry is required for accurate chiral assay calibration.
Verify stereochemical assignment with supplier documentation.
Chiral Chromatography Analytical Method Validation Pharmaceutical Impurity Profiling

Purity Specification

Commercially available N-Benzyl (-)-Nebivolol is typically offered with a minimum purity specification of ≥95% . This quantifiable threshold is a key differentiator when selecting a supplier. In contrast, other nebivolol impurities may be offered at varying or unspecified purities, impacting their suitability for precise analytical work [1]. For instance, while some vendors list a purity of ≥95% for this compound, the exact purity of a racemic or alternative impurity standard may not be guaranteed to the same level.

Purity Specification
Specification review
≥95% (reported)
Minimum purity supports analytical method calibration and system suitability.
Lot-specific Certificate of Analysis review recommended.
Quality Control Reference Standard Analytical Chemistry

Regulatory Analytical Method Validation

N-Benzyl (-)-Nebivolol is explicitly designated for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Nebivolol [1]. This application-specific utility differentiates it from general research chemicals or other impurities not validated for regulatory use. The European Pharmacopoeia (EP) lists a related compound, rac N-Benzyl Nebivolol (EP Impurity C), as a specified impurity, underscoring the importance of this structural class in regulatory frameworks [2].

Regulatory Method Validation
Class-level inference
Designated for AMV, QC, and ANDA application support
Supports development of impurity profiling methods within regulatory frameworks.
Application scope to verify with supplier; EP impurity C is a related racemic standard.
Method Validation Abbreviated New Drug Application Pharmaceutical Analysis

N-Benzyl (-)-Nebivolol Application Scenarios


Chiral HPLC Method Development and Validation

N-Benzyl (-)-Nebivolol is the ideal reference standard for developing and validating chiral HPLC methods to assess the enantiomeric purity of (-)-Nebivolol drug substance and product. Its defined stereochemistry and high purity (≥95%) allow for precise calibration and system suitability testing, ensuring the accurate detection and quantification of this specific process-related impurity .

ANDA Impurity Profiling

This compound serves as a critical impurity standard for analytical method validation (AMV) and quality control (QC) in Abbreviated New Drug Applications (ANDA) for generic Nebivolol. Its use is aligned with regulatory expectations for demonstrating control over known and potential impurities, thereby supporting the establishment of robust specifications and stability-indicating methods [1].

Synthetic Route Scouting

As a key intermediate in the synthesis of (-)-Nebivolol, this benzylated derivative is essential for process chemistry research aimed at optimizing synthetic yields and minimizing impurity formation. Researchers use it to study deprotection steps and to characterize the impact of different reaction conditions on the formation of this specific intermediate .

Pharmacopoeial Impurity Reference Standard

Given that a related racemic form (N-Benzyl Nebivolol) is listed as EP Impurity C, N-Benzyl (-)-Nebivolol is the appropriate reference standard for laboratories performing impurity testing according to European Pharmacopoeia monographs. It enables the accurate identification and quantification of this chiral impurity in Nebivolol batches, which is crucial for batch release and stability studies [2].

Application
Selection Property
Validation Focus
Chiral HPLC method development
Single-enantiomer reference standard
Enantiomeric separation and system suitability
Impurity profiling method validation
Process-related impurity marker
Method specificity and linearity assessment
Synthetic route research
Chiral intermediate building block
Reaction monitoring and impurity control
Pharmacopoeial impurity testing
Single-enantiomer EP Impurity C analog
Identification and quantification per monograph context
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